molecular formula C17H15N3O2S B2375048 Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034205-51-9

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2375048
CAS RN: 2034205-51-9
M. Wt: 325.39
InChI Key: SHRCAZGFXLSZCO-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[b]thiophene-diaryl urea . It has been synthesized as part of a series of compounds with potential anticancer effects . The compound has been evaluated for its antiproliferative activities against HT-29 and A549 cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves a hybrid pharmacophore approach . This approach combines two or more distinct pharmacophore subunits present in the structures of two or more known bioactive derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzo[b]thiophene-diaryl urea scaffold . This scaffold is known for its binding ability to a variety of enzymes and receptors in biological systems .

Scientific Research Applications

Potential Anticancer Agents

A study by Xu et al. (2017) synthesized and evaluated a series of novel pyrazoline derivatives for their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line) cells. One compound exhibited notable anticancer activity with low cytotoxicity against primary hepatocytes, indicating its promise as an anticancer drug candidate (Xu et al., 2017).

Antimicrobial and Antifungal Applications

Research by Pandya et al. (2019) focused on synthesizing a library of compounds and evaluating their in vitro antibacterial, antifungal, and antimycobacterial activities. Several compounds showed good to moderate activity against bacterial strains, with a few demonstrating superior antimycobacterial agents compared to standard drugs. The in-silico analysis highlighted excellent drug-likeness properties (Pandya et al., 2019).

Synthesis and Characterization of New Derivatives

Ibrahim et al. (2002) explored the synthesis and reactions of 2-Methyl-4-oxo-4H-1-benzothiophenopyran and its thio analogs, revealing their potential in creating various heterocyclic derivatives. This study showcased the versatility of benzo[b]thiophene compounds in synthetic chemistry, contributing to the development of new molecular structures with potential biological activities (Ibrahim et al., 2002).

Future Directions

The future directions for this compound involve further optimization towards the development of new anticancer agents . This includes further evaluation of its antiproliferative activities and potential modifications to its structure to enhance its efficacy .

properties

IUPAC Name

1-benzothiophen-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(15-9-12-3-1-2-4-14(12)23-15)20-8-5-13(11-20)22-16-10-18-6-7-19-16/h1-4,6-7,9-10,13H,5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRCAZGFXLSZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

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